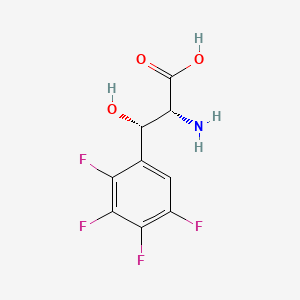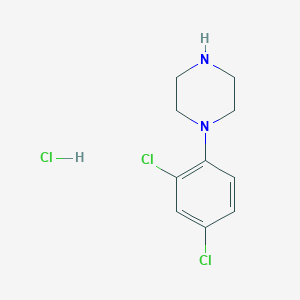![molecular formula C24H22FN7O B12457677 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)alaninamide](/img/structure/B12457677.png)
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)alaninamide is a complex organic compound that belongs to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)alaninamide typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with appropriate amines.
Introduction of Phenylamino Groups: The phenylamino groups are introduced by reacting the triazine core with aniline or substituted anilines under controlled conditions.
Attachment of Fluorophenylalaninamide: The final step involves the coupling of the fluorophenylalaninamide moiety to the triazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)alaninamide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives
Reduction: Reduced triazine derivatives
Substitution: Various substituted triazine derivatives
Applications De Recherche Scientifique
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)alaninamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)alaninamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-tris(phenylamino)-1,3,5-triazine: Similar structure but lacks the fluorophenylalaninamide moiety.
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Contains amino groups instead of phenylamino groups.
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)alaninamide is unique due to the presence of the fluorophenylalaninamide moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H22FN7O |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C24H22FN7O/c1-16(21(33)29-20-15-9-8-14-19(20)25)26-22-30-23(27-17-10-4-2-5-11-17)32-24(31-22)28-18-12-6-3-7-13-18/h2-16H,1H3,(H,29,33)(H3,26,27,28,30,31,32) |
Clé InChI |
ACETWRRRPQQQJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC=CC=C1F)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(N-acetylglycyl)(4-methylphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12457619.png)
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B12457625.png)
![N-[2-(5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-3-methylbenzamide](/img/structure/B12457633.png)


![3-chloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B12457662.png)
![N-(4-methylphenyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12457666.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide](/img/structure/B12457673.png)
![{[(5-Bromothiophen-2-yl)methylidene]amino}thiourea](/img/structure/B12457678.png)

![N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B12457706.png)

![N-tert-butyl-3-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B12457723.png)
